
Methyl (2-acetamidophenyl)acetate
Overview
Description
Methyl (2-acetamidophenyl)acetate (IUPAC name: 2-Acetamidophenyl acetate) is a synthetic organic compound with the molecular formula C₁₀H₁₁NO₃ and an average molecular mass of 193.202 g/mol . It is structurally characterized by an acetamide group (-NHCOCH₃) at the 2-position of a phenyl ring, which is esterified with a methyl acetate moiety. Its synthesis typically involves ring-opening reactions of N-acylisatins under conventional or microwave-assisted conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-acetamidophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-acetamidophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct acylation of methyl 2-aminophenylacetate with acetic anhydride. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the byproduct, acetic acid, and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-acetamidophenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-acetamidophenylacetic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: 2-acetamidophenylacetic acid and methanol.
Reduction: 2-(2-acetamidophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-acetamidophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl (2-acetamidophenyl)acetate depends on the specific reactions it undergoes. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent. Substitution reactions involve the displacement of the acetamido group by a nucleophile, facilitated by the electron-withdrawing nature of the ester group.
Comparison with Similar Compounds
The structural and functional versatility of methyl (2-acetamidophenyl)acetate allows for comparisons with several related compounds, including derivatives with modified ester groups, α-ketoamide functionalities, and metal complexes. Below is a detailed analysis:
Structural Analogues with Modified Ester Groups
Compounds such as N,N’-(4,4’-bis-{methyl-2-[2-(2-acetamidophenyl)-2-oxoacetamido]acetate})methane (21) and N,N’-(4,4’-bis-{methyl-2-[2-(2-acetamidophenyl)-2-oxoacetamido]-4-methylpentanoate})oxide (28) demonstrate how ester group modifications influence physical properties. For example:
- Compound 21 (glycine methyl ester derivative) has a melting point of 180–182°C, while Compound 28 (branched 4-methylpentanoate ester) melts at 106–108°C . The lower melting point of 28 is attributed to increased steric hindrance and reduced crystallinity due to the branched chain.
- Methyl acetate (a simpler ester, C₃H₆O₃) is a volatile solvent (boiling point: 57°C) with industrial applications, contrasting sharply with the higher molecular weight and lower volatility of this compound .
α-Ketoamide Derivatives
The introduction of α-ketoamide groups enhances bioactivity. For instance:
- Methyl 2-(2-acetamidophenyl)-2-oxoacetate (9a) , synthesized via microwave irradiation, contains an α-keto group that facilitates coordination with metal ions. This compound exhibits a high yield (99%) under optimized conditions, demonstrating the efficiency of microwave methods compared to traditional reflux .
- The copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide adopts a distorted octahedral geometry and shows notable antibacterial activity against E. coli and S. aureus (MIC values: 12.5–25 µg/mL) .
Imidazole-Containing Derivatives
Derivatives like 2-acetamidophenyl 2-(2,4,5-triphenyl-1H-imidazol-1-yl)acetate (AC1) incorporate bulky aromatic substituents. These modifications improve antibacterial efficacy, with AC1 showing enhanced activity due to the electron-withdrawing imidazole group .
Industrial Solvent Analogues
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
Bioactivity : The copper(II) complex of this compound derivatives exhibits enhanced antibacterial activity compared to the parent ligand, highlighting the role of metal coordination in modulating efficacy .
Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times (3–5 minutes) and improves yields (up to 99%) compared to conventional methods requiring hours .
Structural Influence : Bulky substituents (e.g., triphenylimidazole in AC1) improve biological activity but reduce solubility, necessitating structural optimization for drug delivery .
Properties
IUPAC Name |
methyl 2-(2-acetamidophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-6-4-3-5-9(10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQBKQQQKGIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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